molecular formula C17H17N3O5S B3984509 3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide

3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3984509
M. Wt: 375.4 g/mol
InChI Key: BAUMIVFGXBMECB-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methoxy group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxy and Nitrophenyl Groups: The methoxy and nitrophenyl groups can be introduced through a nitration reaction followed by a methoxylation reaction. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methoxylation can be achieved using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide would depend on its specific application. For example, if it is used as a pharmacological agent, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
  • 3-ethoxy-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide

Comparison

Compared to similar compounds, 3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both methoxy and nitrophenyl groups, which may impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

3-ethoxy-N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-3-25-13-6-4-5-11(9-13)16(21)19-17(26)18-14-8-7-12(24-2)10-15(14)20(22)23/h4-10H,3H2,1-2H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUMIVFGXBMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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